Suc-Ala-Ala-Ala-Pro-Phe-pNA is a synthetic peptide widely employed as a chromogenic substrate for studying the activity and specificity of serine proteases, particularly chymotrypsin-like enzymes [, , , , , , ].
Suc-Phe-Pro-Phe-p-nitroanilide, commonly referred to as Suc-Phe-Pro-Phe-Pna, is a synthetic peptide that serves as a substrate for various proteolytic enzymes. Its primary applications lie in biochemical research, particularly in enzymatic assays to study protease activity and specificity. The compound is recognized for its role in elucidating enzyme kinetics and screening potential inhibitors, making it valuable in both academic and clinical settings.
Suc-Phe-Pro-Phe-Pna is classified as a peptide substrate. It is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide chain. The compound is commercially available from various chemical suppliers, including BenchChem and Biosynth, which provide details on its properties and applications .
The synthesis of Suc-Phe-Pro-Phe-Pna typically involves the following steps:
Suc-Phe-Pro-Phe-Pna has a specific molecular structure characterized by its sequence of amino acids: succinyl-phenylalanine-proline-phenylalanine-p-nitroanilide. The molecular formula is C₁₁H₁₄N₄O₄S, with a molecular weight of approximately 286.32 g/mol. The structure includes a p-nitroanilide group, which contributes to its chromogenic properties, allowing for spectrophotometric detection of enzyme activity upon hydrolysis .
Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by various proteases, such as alpha-chymotrypsin and cathepsin G. During these reactions, the peptide bond is cleaved, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically due to its yellow color.
The mechanism of action for Suc-Phe-Pro-Phe-Pna involves its interaction with proteolytic enzymes that cleave the peptide bond between phenylalanine residues. Upon cleavage, p-nitroaniline is released, indicating enzyme activity. This reaction can be quantitatively measured, allowing researchers to assess enzyme kinetics and inhibitor effects in various biological contexts.
The specificity of this substrate for certain proteases makes it particularly useful in studying their roles in physiological processes such as apoptosis and immune response modulation .
The compound's physical properties facilitate its use in biochemical assays where precise measurements of enzyme activity are required .
Suc-Phe-Pro-Phe-Pna has several important applications across different scientific fields:
The emergence of Suc-Phe-Pro-Phe-pNA in the late 1970s–early 1980s coincided with critical advances in protease research. With the CAS registry number 75651-68-2 [2] [3], this synthetic chromogenic substrate was engineered to overcome limitations of natural protein substrates, which yielded complex hydrolysis patterns unsuitable for precise kinetic measurements. The strategic incorporation of p-nitroaniline (pNA) revolutionized detection methodologies by enabling real-time spectrophotometric monitoring (typically at 405 nm) of protease activity through enzymatic liberation of the chromophore [2] [3].
This compound’s design reflected a deliberate departure from empirical substrate discovery. Researchers systematically exploited known protease subsite preferences: the phenylalanine residues at P1 and P3 positions targeted chymotrypsin-like proteases, while the proline at P2 introduced conformational constraints that enhanced specificity [2] [3]. The N-terminal succinyl moiety served dual purposes—it eliminated charge effects that complicated kinetics and improved aqueous solubility. By the mid-1980s, Suc-Phe-Pro-Phe-pNA had become established as a gold standard for in vitro protease studies, facilitating high-throughput screening of enzyme inhibitors and enabling detailed mechanistic analyses previously unattainable with protein substrates.
Table 1: Fundamental Properties of Suc-Phe-Pro-Phe-pNA
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₃₃H₃₅N₅O₈ | Determines physical/chemical behavior |
Molecular Weight | 629.67 g/mol | Critical for kinetic parameter calculations |
CAS Number | 75651-68-2 | Unique identifier for sourcing/replication |
Storage Conditions | ≤ -20°C | Maintains stability for experimental reproducibility |
Chromogenic Group | p-Nitroaniline (pNA) | Enables spectrophotometric activity detection |
The molecular architecture of Suc-Phe-Pro-Phe-pNA embodies a sophisticated understanding of protease active-site topology:
P1 Specificity Determinant: The C-terminal phenylalanine (before pNA) occupies the S1 pocket of chymotrypsin-like proteases. Its aromatic side chain engages in hydrophobic interactions and π-stacking with conserved residues (e.g., Ser189 in chymotrypsin), while the carbonyl carbon becomes the electrophilic target for nucleophilic attack by the catalytic serine residue [2] [3]. This precise positioning is critical for efficient hydrolysis.
Proline-Induced Conformational Restriction: The central proline residue introduces a kink in the peptide backbone that mimics natural substrate conformations. This rigidifies the structure, reducing entropic penalties upon binding and enhancing selectivity for proteases with geometrically constrained active sites (e.g., proline-specific peptidases). The pyrrolidine ring also sterically excludes non-adapted enzymes, minimizing non-specific cleavage [2] [3].
Succinyl Cap and pNA Reporter: The N-terminal succinyl group provides a negatively charged carbonyl-rich domain that interacts with basic residues in protease exosites (e.g., chymotrypsin’s cationic pocket), significantly boosting binding affinity beyond what the catalytic site interactions alone could achieve. Meanwhile, the pNA group remains electronically decoupled from the peptide until cleavage—its release generates a 1000-fold increase in molar absorptivity, allowing detection limits unobtainable with intrinsic protein fluorescence [2] [3].
Table 2: Comparative Substrate Specificity of Chromogenic Peptides
Substrate | Amino Acid Sequence | Target Enzyme(s) | Specificity Determinants |
---|---|---|---|
Suc-Phe-Pro-Phe-pNA [2] [3] | Phe-Pro-Phe | Chymotrypsin, Chymase | Phe(P1), Pro(P2) rigidity |
Suc-Ala-Ala-Pro-Phe-pNA [8] | Ala-Ala-Pro-Phe | Elastase, Cathepsin G | Small alanines for elastase shallow S1 |
Suc-Ala-Phe-Pro-Phe-pNA [4] [7] | Ala-Phe-Pro-Phe | Chymotrypsin, Cathepsin G | Ala(P1) broadens specificity |
Suc-Ala-Ile-Pro-Phe-pNA [5] | Ala-Ile-Pro-Phe | Thermolysin-like proteases | Ile(P2) for hydrophobic pockets |
The stereoelectronic properties of the scissile bond (Phe-pNA) further optimize this substrate. The amide bond’s partial double-bond character elevates its energy state, making it more susceptible to enzymatic hydrolysis than standard peptide bonds. Upon cleavage, the resonance stabilization in p-nitroaniline shifts the equilibrium toward product formation, driving reactions to completion even at low enzyme concentrations. This intricate orchestration of structural elements—from subsite complementarity to electronic reporter design—exemplifies how Suc-Phe-Pro-Phe-pNA achieves unparalleled sensitivity in protease detection, with typical kinetic parameters (e.g., Kₘ values in the micromolar range for chymotrypsin) reflecting near-optimal enzyme-substrate compatibility [2] [3] [8].
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